
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is involved in a novel radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds .
Synthesis Analysis
The synthesis involves the use of strategically designed arylbenzothiazolylether diazonium salts as dual-function reagents . A vast array of alkenes are proven to be suitable substrates .Chemical Reactions Analysis
The compound is involved in a photocatalytic intermolecular carboarylation of alkenes by selective C–O bond cleavage .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
The synthesis and crystal structure of similar compounds have been extensively studied. For instance, research has detailed the crystal structure, synthesis, and biological activity of ether and ester trans-ferulic acid derivatives, including compounds with benzyloxy and methoxyphenyl groups, through spectroscopic and X-ray diffraction studies. These compounds have shown scavenging free-radical and antioxidant activity, with some exhibiting cytotoxic effects upon certain cell lines, indicating their potential in medical applications (Obregón-Mendoza et al., 2018).
Biological Activity
The investigation into the biological activities of these compounds has revealed their potential as cellular antiproliferative agents. A series of new cellular antiproliferative agents was identified during a screening for compounds acting against Mycobacterium tuberculosis, showcasing the potential therapeutic applications of these molecules. The most cytotoxic molecules in this series were evaluated against a panel of human cell lines derived from hematological and solid human tumors, indicating their relevance in cancer research (Carta et al., 2011).
Potential in Polymer Science
Research into the synthesis of precursors for new tannin-like polymers with potential biological effects involves the preparation of acrylate-based polymers from monomers including benzyloxy and methoxyphenyl groups. This work underscores the importance of these compounds in developing new materials with potential applications in biotechnology and materials science (Yuan et al., 1992).
Photophysical Properties
The optical characteristics, redox properties, and thermogravimetric stability of related compounds have been studied, with findings supporting their potential application in materials science, particularly in the development of new materials with specific optical properties (Bhanvadia et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O2S/c1-3-20-9-12-23(13-10-20)25-19-33-28(30-25)24(17-29)15-22-11-14-26(27(16-22)31-2)32-18-21-7-5-4-6-8-21/h4-16,19H,3,18H2,1-2H3/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTDCKWCNOBELL-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-(benzyloxy)-3-methoxyphenyl)-2-(4-(4-ethylphenyl)thiazol-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(methylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2774932.png)
![([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine](/img/structure/B2774933.png)
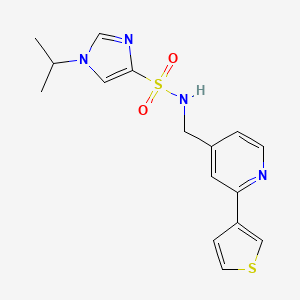
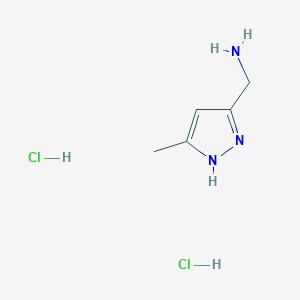
![6-Acetyl-2-(3,4-dimethylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2774936.png)
![3-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoic acid](/img/structure/B2774937.png)
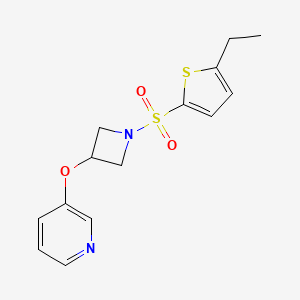
![N-butyl-2-(ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-amine](/img/structure/B2774939.png)

![4-(4-ethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2774942.png)
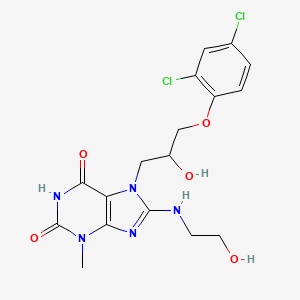
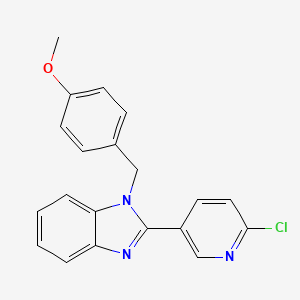
![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2774952.png)
![6-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2774953.png)